molecular formula C8H9BrN2 B1603103 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 351457-97-1

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B1603103
CAS No.: 351457-97-1
M. Wt: 213.07 g/mol
InChI Key: WBDFPECBTFVBDX-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position of the tetrahydro-1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.

    Reduction Reactions: The compound can undergo reduction to form the fully saturated naphthyridine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted naphthyridine derivatives.

    Oxidation Reactions: Formation of naphthyridine.

    Reduction Reactions: Formation of fully saturated naphthyridine.

Scientific Research Applications

Chemistry: 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as an intermediate in the synthesis of complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its interactions with biological targets and its ability to modulate biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5th position enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    1,5-Naphthyridine: Similar structure but lacks the bromine atom at the 5th position.

    1,6-Naphthyridine: Another isomer with different nitrogen atom positions.

    1,8-Naphthyridine: Contains nitrogen atoms at the 1st and 8th positions.

Uniqueness: 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a pharmacophore in drug design.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDFPECBTFVBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625165
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351457-97-1
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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